Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
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Overview
Description
“Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate” is a chemical compound that contains several functional groups and rings, including a bromophenyl group, a thiazolotriazole ring, and a piperidine ring. These groups are common in many biologically active compounds and materials .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of nitrogen in the thiazolotriazole and piperidine rings, as well as the bromine attached to the phenyl ring, could have significant effects on the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine could increase the compound’s density and boiling point compared to similar compounds without a halogen .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized novel derivatives related to the chemical structure of interest, focusing on their potential antimicrobial and pharmacological properties. For instance, Suresh, Lavanya, and Rao (2016) synthesized a new series of compounds with significant antibacterial and antifungal activity, highlighting the potential of such molecules in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016). Similarly, Bektaş et al. (2007) reported on the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives, underscoring the versatility of these compounds in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antagonist and Inhibitory Activities
The research extends to the evaluation of antagonist activities, with compounds exhibiting significant 5-HT2 antagonist activity, suggesting their potential application in treating psychiatric disorders or as components in drug development for neurological conditions (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Novel Applications in Medicinal Chemistry
Further, Thalji et al. (2013) discovered specific inhibitors of soluble epoxide hydrolase among 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives, showcasing the importance of such compounds in addressing cardiovascular diseases and inflammatory disorders (Thalji et al., 2013).
Structural Characterization and Antimicrobial Evaluation
The work by Shukla, Mohan, Vishalakshi, and Chopra (2017) emphasizes the importance of structural characterization in understanding the intermolecular interactions of biologically active derivatives, potentially guiding the design of more effective therapeutic agents (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 1-[(3-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O3S/c1-3-15-22-20-25(23-15)18(26)17(29-20)16(13-5-4-6-14(21)11-13)24-9-7-12(8-10-24)19(27)28-2/h4-6,11-12,16,26H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWAURDEYXAAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCC(CC4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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